{1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl}[4-(4-methoxyphenyl)piperazino]methanone
Beschreibung
Antibiotic Development
- JH-LPH-107 : A pyridinyl sulfonyl piperazine LpxH inhibitor with 38 nM potency against Klebsiella pneumoniae, leveraging 5-(trifluoromethyl)pyridine for membrane penetration.
- QM/MM Modeling : Guides the design of trifluoromethyl groups to optimize binding free energies in lipid A biosynthesis pathways.
Neurological Therapeutics
- MAO-B Inhibitors : Pyridazinone-piperazine hybrids with 3-(trifluoromethyl)pyridine substituents show 0.45 µM activity, aiding Parkinson’s disease treatment.
- Metabolic Stability : Fluorine-18 labeling of trifluoromethylpyridines enables real-time PET imaging of drug distribution.
Table 2: Recent Trifluoromethylpyridine Derivatives in Clinical Trials
Eigenschaften
IUPAC Name |
[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]-[4-(4-methoxyphenyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26ClF3N4O2/c1-33-19-4-2-18(3-5-19)29-10-12-31(13-11-29)22(32)16-6-8-30(9-7-16)21-20(24)14-17(15-28-21)23(25,26)27/h2-5,14-16H,6-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWSKVEAKDROJEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3CCN(CC3)C4=C(C=C(C=N4)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26ClF3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “{1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl}[4-(4-methoxyphenyl)piperazino]methanone” typically involves multiple steps, starting with the preparation of the pyridine and piperidine intermediates. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures the efficient production of the compound on a commercial scale.
Analyse Chemischer Reaktionen
Types of Reactions
The compound “{1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl}[4-(4-methoxyphenyl)piperazino]methanone” can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halogens, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Pharmacological Studies
The compound has been investigated for its potential as a therapeutic agent due to its interaction with various biological pathways. Notably, it has been studied for:
- Anticonvulsant Activity : Research indicates that derivatives of similar structures exhibit anticonvulsant properties, suggesting potential applications in treating epilepsy and seizure disorders .
- Opioid Receptor Modulation : The compound's structure is reminiscent of opioid ligands, leading to investigations into its binding affinities and selectivity towards μ and δ opioid receptors. Such studies are crucial for developing pain management therapies without the addictive properties of traditional opioids .
Neuroscience Research
Given its ability to interact with neurotransmitter systems, this compound has been explored for:
- Cognitive Enhancement : Investigations into compounds with similar structures have shown promise in enhancing cognitive functions, which could lead to applications in treating neurodegenerative diseases like Alzheimer's .
- Mood Disorders : Similar compounds have been evaluated for their antidepressant effects, indicating that this compound may have potential in mood disorder therapies.
Drug Development
The unique chemical structure of this compound makes it an attractive candidate for:
- Lead Compound in Medicinal Chemistry : Its diverse functional groups allow for extensive modification and optimization, making it suitable for structure-activity relationship studies aimed at improving efficacy and reducing side effects .
- Novel Therapeutics : Ongoing research aims to derive new therapeutic agents from this compound, focusing on enhancing selectivity and potency against specific targets.
Case Studies
Several studies have highlighted the potential applications of this compound:
- Anticonvulsant Activity Study :
- Opioid Receptor Binding Affinity :
- Cognitive Enhancement Research :
Wirkmechanismus
The mechanism of action of “{1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl}[4-(4-methoxyphenyl)piperazino]methanone” involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Core Structural Analogues
| Compound Name | Key Structural Differences | Pharmacological Relevance | References |
|---|---|---|---|
| (4-Benzylpiperazino)(1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl)methanone | Benzyl group replaces 4-methoxyphenylpiperazino | Unknown activity; used in synthetic chemistry studies | [15] |
| {4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}(naphtho[2,1-b]furan-2-yl)methanone | Naphthofuran replaces piperidinyl-methanone core | Explored for kinase inhibition (computational predictions) | [14] |
| 3-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-5,5-dimethylcyclohex-2-en-1-one | Cyclohexenone replaces piperidinyl-methanone | Investigated as a potential anti-inflammatory agent | [18] |
Key Observations :
- The 4-methoxyphenylpiperazino group in the target compound may enhance solubility compared to benzyl or naphthofuran analogs due to its polar methoxy substituent [15].
- The trifluoromethyl-pyridine moiety is conserved across analogs, suggesting shared metabolic stability and resistance to oxidative degradation [7].
Pharmacological Activity Comparison
| Compound | Target/Activity | Potency (IC₅₀ or Ki) | Notes | |
|---|---|---|---|---|
| AM630 () | Cannabinoid receptor antagonist | Ki = 32 nM (CB2) | Structural similarity in methanone and piperazine groups | [4] |
| GW405833 (L-768,242) | Cannabinoid receptor agonist | EC₅₀ = 8 nM (CB2) | Shares a methoxy-substituted aromatic system | [4] |
| PF 750 () | Quinolinylmethyl-piperidinecarboxamide | Anticancer activity (in vitro) | Similar piperazine-carboxamide backbone | [6] |
Insights :
- The target compound’s 4-methoxyphenylpiperazino group may modulate receptor binding similarly to GW405833, which uses a methoxy group for enhanced affinity [4].
- Unlike AM630, the absence of an indole ring in the target compound may reduce off-target effects at cannabinoid receptors [4].
Physicochemical Properties
Predicted Properties of the Target Compound vs. Analogs
| Property | Target Compound | (4-Benzylpiperazino) Analog [15] | Naphthofuran Analog [14] |
|---|---|---|---|
| Molecular Weight | ~550 (estimated) | 466.93 | ~500 (estimated) |
| logP | ~3.5 (predicted) | 1.316 (density) | ~4.0 (predicted) |
| pKa | ~6.4 (predicted) | 6.40 | ~6.2 (predicted) |
| Solubility | Moderate (due to methoxy) | Low (hydrophobic benzyl) | Very low (naphthofuran) |
Notes:
Biologische Aktivität
The compound 1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl}[4-(4-methoxyphenyl)piperazino]methanone , also known by its CAS number 551931-40-9, has garnered interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C17H22ClF3N4O
- Molecular Weight : 390.83 g/mol
- IUPAC Name : 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl}[4-(4-methoxyphenyl)piperazino]methanone
Research indicates that the compound exhibits a variety of biological activities:
- Antitumor Activity : The compound has shown promising results in inhibiting cancer cell proliferation. It interacts with various cellular pathways, potentially inducing apoptosis in cancer cells.
- Anticonvulsant Properties : Some studies suggest that derivatives of this compound may possess anticonvulsant effects, indicating its potential use in treating epilepsy.
- Neuroprotective Effects : The structural components of the compound suggest possible neuroprotective properties, which could be beneficial in neurodegenerative diseases.
Table 1: Biological Activities of the Compound
Case Studies and Research Findings
- Antitumor Efficacy : In a study by MDPI, it was reported that the compound displayed significant cytotoxicity against various cancer cell lines, with IC50 values comparable to established chemotherapeutics like doxorubicin. The mechanism was linked to the activation of apoptotic pathways via increased expression of pro-apoptotic factors such as p53 and caspase-3 .
- Anticonvulsant Activity : In preclinical trials, derivatives similar to this compound were tested for their anticonvulsant properties using the pentylenetetrazole (PTZ) model. Results indicated a marked decrease in seizure duration and frequency, suggesting potential therapeutic applications in epilepsy management .
- Neuroprotective Studies : A recent study highlighted the neuroprotective effects of compounds with similar structures, emphasizing their ability to mitigate oxidative stress-induced neuronal damage. This suggests that the target compound may also offer protective benefits against neurodegenerative conditions .
Q & A
Q. Table 1: Representative NMR Data
| Proton/Group | δ (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| Pyridinyl H | 8.3 | d (J=5.2 Hz) | C-2 proton |
| CF₃ | 120 | q | ¹³C signal |
| OCH₃ | 3.8 | s | Methoxy |
Basic: How is the compound evaluated for potential pharmacological activity in early-stage research?
Methodological Answer:
- In vitro assays:
- ADMET profiling:
Advanced: How can synthetic yields be improved, and what are common by-products?
Methodological Answer:
- Optimization Strategies:
- Common By-Products:
Q. Table 2: Reaction Optimization Parameters
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| Conventional heating | 55 | 95 |
| Microwave-assisted | 70 | 98 |
Advanced: What computational models predict the compound’s drug-likeness and bioavailability?
Methodological Answer:
- Physicochemical Properties:
- Molecular Dynamics (MD): Simulate binding to CYP3A4 to assess metabolic stability .
- Docking Studies: Use AutoDock Vina to model interactions with 5-HT₂A receptors (binding affinity ΔG = -9.2 kcal/mol) .
Advanced: How can researchers resolve contradictions in reported biological activity data for analogs?
Methodological Answer:
- Systematic Analysis:
- Meta-Analysis:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
